

Application Notes and Protocols for Measuring MRS1186 Receptor Occupancy

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Compound of Interest

Compound Name: MRS1186

Cat. No.: B15571914

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Audience: Researchers, scientists, and drug development professionals.

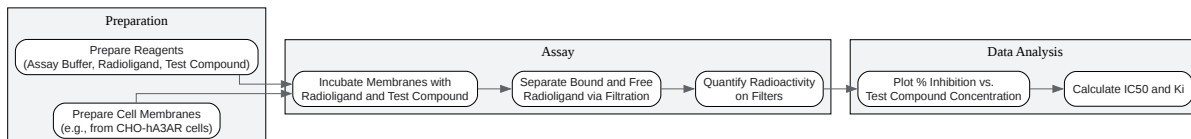
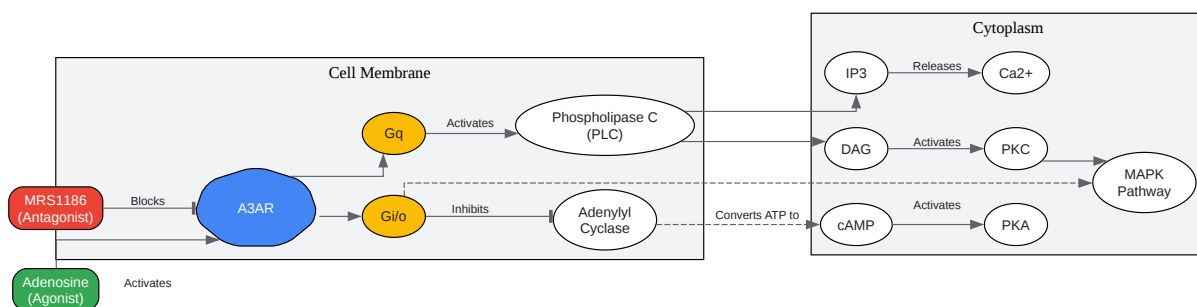
Introduction

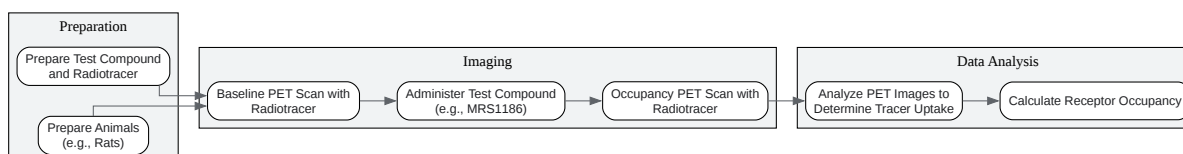
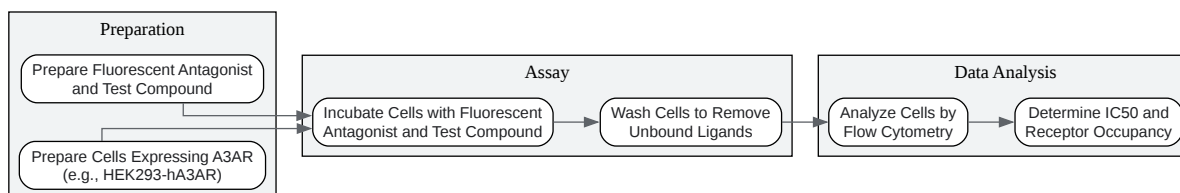
MRS1186 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2] Determining the receptor occupancy of **MRS1186** is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens in preclinical and clinical studies, and ultimately ensuring its therapeutic efficacy and safety.

These application notes provide detailed protocols for measuring the receptor occupancy of **MRS1186** and other A3AR antagonists using three common techniques: radioligand binding assays, flow cytometry, and positron emission tomography (PET).

A3 Adenosine Receptor (A3AR) Signaling Pathway

Activation of the A3AR by its endogenous agonist, adenosine, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream signaling involves the modulation of various pathways, including mitogen-activated protein kinase (MAPK) cascades.





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References

- 1. [18F]FE@SUPPY: a suitable PET tracer for the adenosine A3 receptor? An in vivo study in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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